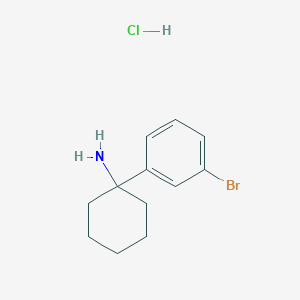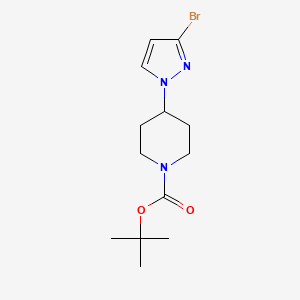![molecular formula C11H22Cl2N4O B1376565 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride CAS No. 1423024-35-4](/img/structure/B1376565.png)
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride
Overview
Description
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride is a chemical compound with the CAS Number: 1423024-35-4 . Its IUPAC name is 2-amino-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]pentanamide dihydrochloride . The molecular weight of this compound is 297.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N4O.2ClH/c1-3-5-10(12)11(16)14-9(2)8-15-7-4-6-13-15;;/h4,6-7,9-10H,3,5,8,12H2,1-2H3,(H,14,16);2*1H . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Various studies have explored the synthesis of structurally related pyrazole derivatives. For instance, Roman (2013) reported on alkylation and ring closure reactions using a related ketonic Mannich base to generate a diverse library of compounds, including pyrazoles (Roman, 2013). Similarly, Mohamed, Efrit, and Kamoun (2020) developed efficient methods for synthesizing pyrazol-1-yl propannitrile derivatives (Mohamed, Efrit, & Kamoun, 2020).
Characterization and Structural Analysis : Todorov and Naydenova (2010) reported the synthesis of novel 5,5-dimethylhydantoin derivatives related to pyrazole, characterizing them using infrared, MS, and NMR spectra (Todorov & Naydenova, 2010).
Catalytic and Biochemical Properties
Catalytic Synthesis and Antioxidant Potential : Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of pyrazole derivatives showing potential antioxidant activities, suggesting the utility of these compounds in biochemical research (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity : Idhayadhulla, Kumar, and Abdul (2012) synthesized pyrazole and imidazole derivatives, including those structurally related to the target compound, and screened them for antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).
Potential Pharmacological Applications
Anticonvulsant Agents : Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives, including compounds structurally similar to the target chemical, and evaluated them for anticonvulsant activity (Bhandari, Tripathi, & Saraf, 2013).
Antitumor Activities : Mohareb, El-Sayed, and Abdelaziz (2012) synthesized novel pyrazole derivatives with observed anti-tumor activities against human tumor cell lines (Mohareb, El-Sayed, & Abdelaziz, 2012).
properties
IUPAC Name |
2-amino-N-(1-pyrazol-1-ylpropan-2-yl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-3-5-10(12)11(16)14-9(2)8-15-7-4-6-13-15;;/h4,6-7,9-10H,3,5,8,12H2,1-2H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVCUBBHXGKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C)CN1C=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

